3,4-Dimethyl-1H-pyrazole phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

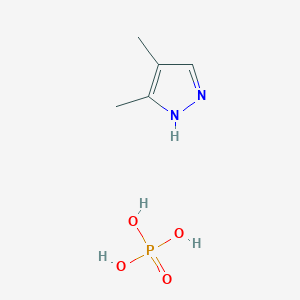

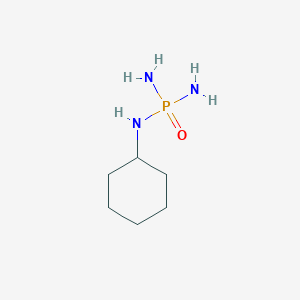

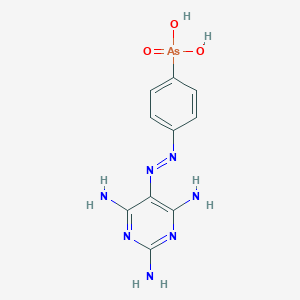

3,4-Dimethyl-1H-pyrazole phosphate: is a phosphate salt obtained by reacting 3,4-dimethyl-1H-pyrazole with one equivalent of phosphoric acid . It is primarily known for its role as a nitrification inhibitor, which helps in preventing nitrogen loss from soil, increasing nitrogen use efficiency, and boosting crop yields .

Mechanism of Action

Target of Action

The primary target of 3,4-Dimethyl-1H-pyrazole phosphate (3,4-DMPP) is the enzyme ammonia monooxygenase found in ammonia-oxidizing bacteria (AOB) and archaea (AOA) . This enzyme plays a crucial role in the nitrification process, which is the biological oxidation of ammonia with oxygen into nitrite followed by the oxidation of these nitrites into nitrates .

Mode of Action

3,4-DMPP acts as an inhibitor of nitrification . It interferes with the activity of ammonia monooxygenase, thereby reducing the rate at which ammonium is converted to nitrate .

Biochemical Pathways

By inhibiting the activity of ammonia monooxygenase, 3,4-DMPP disrupts the nitrification pathway . This results in a decrease in the conversion of ammonia to nitrate, leading to a reduction in nitrogen loss from the soil .

Pharmacokinetics

Given its use in agriculture, it’s reasonable to infer that its bioavailability in the soil environment is high enough to effectively inhibit nitrification and improve nitrogen use efficiency .

Result of Action

The inhibition of nitrification by 3,4-DMPP leads to an increase in nitrogen use efficiency and potentially boosts crop yields . It prevents nitrogen loss from soil, which is beneficial for plant growth .

Action Environment

The efficacy of 3,4-DMPP can be influenced by environmental factors such as soil pH. It may be less effective in acidic soils and more effective in alkaline soils . Its effectiveness may also vary in different stages of crop growth, being less effective in the post-harvest period .

Biochemical Analysis

Biochemical Properties

3,4-Dimethyl-1H-pyrazole phosphate plays a crucial role in biochemical reactions by inhibiting the nitrification process. It interacts with enzymes such as ammonia monooxygenase and hydroxylamine oxidoreductase, which are involved in the conversion of ammonium to nitrate. By inhibiting these enzymes, this compound effectively reduces the rate of nitrification, leading to decreased nitrogen loss through leaching and denitrification .

Cellular Effects

In various types of cells, this compound influences cell function by modulating nitrogen metabolism. It impacts cell signaling pathways related to nitrogen uptake and assimilation, leading to changes in gene expression and cellular metabolism. This compound has been shown to enhance nitrogen retention in plant cells, thereby improving overall plant growth and productivity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with key enzymes in the nitrification pathway. By binding to ammonia monooxygenase, it inhibits the enzyme’s activity, preventing the oxidation of ammonium to hydroxylamine. Additionally, it inhibits hydroxylamine oxidoreductase, further blocking the conversion of hydroxylamine to nitrate. These inhibitory actions result in reduced nitrification and enhanced nitrogen availability for plant uptake .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, maintaining its inhibitory effects on nitrification for extended periods. Degradation of the compound can occur over time, leading to a gradual decrease in its effectiveness. Long-term studies have shown that this compound can have sustained effects on nitrogen retention and plant growth in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits nitrification without causing adverse effects. At higher doses, toxic effects such as reduced growth and metabolic disturbances have been observed. Threshold effects indicate that there is an optimal dosage range for achieving the desired nitrification inhibition while minimizing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to nitrogen metabolism. It interacts with enzymes such as ammonia monooxygenase and hydroxylamine oxidoreductase, inhibiting their activity and reducing the conversion of ammonium to nitrate. This inhibition leads to increased nitrogen retention in the soil and improved nitrogen use efficiency in plants .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments. The compound’s localization and accumulation are influenced by factors such as pH, temperature, and the presence of other ions .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and organelles involved in nitrogen metabolism. The compound may be directed to specific compartments through targeting signals or post-translational modifications. Its activity and function are influenced by its localization, with higher concentrations observed in regions where nitrogen metabolism is most active .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Butanone Route: A three-step approach involves the reaction of butanone, paraformaldehyde, and hydrazine hydrate. This method avoids the use of concentrated sulfuric acid, making it more environmentally friendly.

Sulfuric Acid Route: Another method involves the reaction of butanone with methylformate and sodium methoxide, followed by the addition of concentrated sulfuric acid and hydrazine hydrate. this method is less preferred due to the use of hazardous chemicals.

Industrial Production Methods: The industrial production of 3,4-dimethyl-1H-pyrazole phosphate typically involves large-scale synthesis using the butanone route due to its environmental benefits and higher yield .

Chemical Reactions Analysis

Types of Reactions:

Reduction: It can also be reduced under specific conditions, although this is less common.

Substitution: The compound can participate in substitution reactions, especially in the presence of nucleophiles.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride.

Substitution: Nucleophiles like amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives of the pyrazole ring .

Scientific Research Applications

Chemistry: 3,4-Dimethyl-1H-pyrazole phosphate is used as a nitrification inhibitor in agricultural chemistry to enhance nitrogen use efficiency and reduce nitrogen loss from soil .

Biology: In biological research, it is used to study the effects of nitrification inhibitors on soil microbial communities and nitrogen cycling .

Industry: Industrially, it is used in the formulation of fertilizers to improve crop yields and reduce environmental impact .

Comparison with Similar Compounds

Dicyandiamide (DCD): Another nitrification inhibitor used in agriculture.

2-(3,4-Dimethyl-1H-pyrazol-1-yl) succinic acid isomeric mixture (DMPSA): Similar in structure and function to 3,4-dimethyl-1H-pyrazole phosphate.

Uniqueness: this compound is unique due to its higher efficiency in inhibiting nitrification and its environmentally friendly synthesis route . Unlike Dicyandiamide, it does not produce harmful by-products .

Properties

CAS No. |

202842-98-6 |

|---|---|

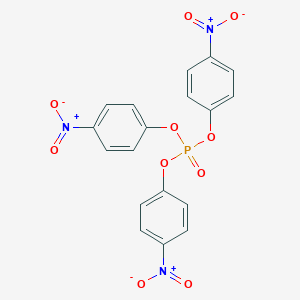

Molecular Formula |

C5H11N2O4P |

Molecular Weight |

194.13 g/mol |

IUPAC Name |

dihydrogen phosphate;3,4-dimethyl-1H-pyrazol-1-ium |

InChI |

InChI=1S/C5H8N2.H3O4P/c1-4-3-6-7-5(4)2;1-5(2,3)4/h3H,1-2H3,(H,6,7);(H3,1,2,3,4) |

InChI Key |

LXKCHCXZBPLTAE-UHFFFAOYSA-N |

SMILES |

CC1=C(NN=C1)C.OP(=O)(O)O |

Canonical SMILES |

CC1=C[NH2+]N=C1C.OP(=O)(O)[O-] |

Appearance |

Assay:≥98%A crystalline solid |

Pictograms |

Corrosive; Irritant |

Synonyms |

3,4-Dimethyl-1H-pyrazole Phosphate; DMPP; Entec; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2E,4E,6E,8E)-9-(4-acetyloxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate](/img/structure/B21859.png)